

chemical properties of 6-(Methylamino)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **6-(Methylamino)nicotinic Acid**

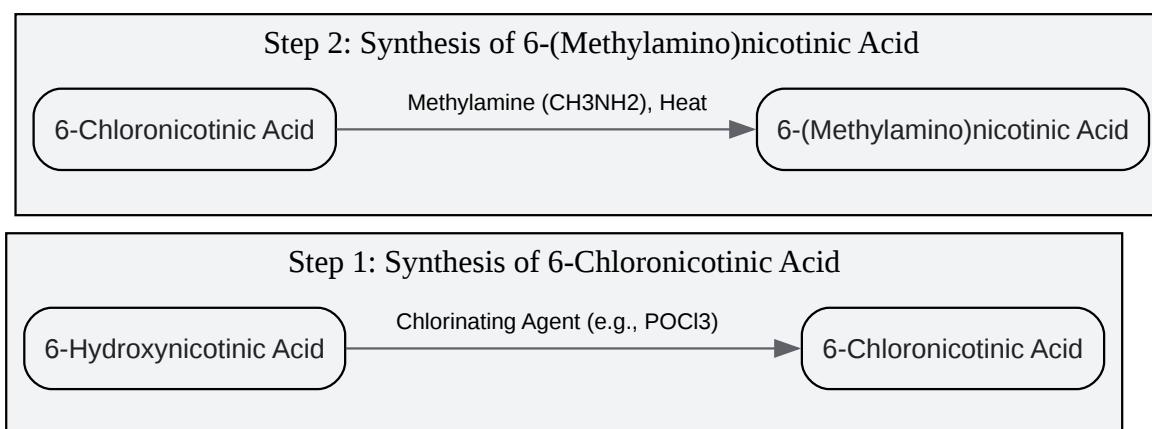
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3.^[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylamino group, makes it a valuable building block in medicinal chemistry and materials science. The interplay between the acidic carboxyl group, the basic methylamino group, and the aromatic pyridine core imparts a unique set of chemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of **6-(Methylamino)nicotinic acid**, offering field-proven insights for its practical application.

The strategic placement of the methylamino group at the 6-position of the nicotinic acid scaffold allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including the treatment of hyperlipidemia and as potential anti-inflammatory agents.^[2] Furthermore, substituted nicotinamides have been explored as potent and selective histone deacetylase (HDAC) inhibitors.^[3]

Synthesis of 6-(Methylamino)nicotinic Acid


The most common and efficient synthesis of **6-(Methylamino)nicotinic acid** involves a nucleophilic aromatic substitution reaction using 6-chloronicotinic acid as the starting material. This precursor is readily accessible through various established methods.^{[4][5][6]} The overall synthetic pathway is a two-step process: the synthesis of 6-chloronicotinic acid followed by its reaction with methylamine.

Step 1: Synthesis of 6-Chloronicotinic Acid

Several methods exist for the preparation of 6-chloronicotinic acid. One approach involves the oxidation of 2-chloro-5-methylpyridine.^[5] Another effective method starts from the more accessible 6-hydroxynicotinic acid, which can be prepared from DL-malic acid through cyclization and ammonification reactions.^{[6][7]} The subsequent chlorination of 6-hydroxynicotinic acid yields the desired 6-chloronicotinic acid.

Step 2: Synthesis of 6-(Methylamino)nicotinic Acid

The conversion of 6-chloronicotinic acid to the final product is achieved by reaction with an excess of methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chloride ion at the 6-position of the pyridine ring. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-(Methylamino)nicotinic acid**.

Experimental Protocol: Synthesis of 6-(Methylamino)nicotinic Acid from 6-Chloronicotinic Acid

This protocol details the nucleophilic substitution reaction to produce the title compound.

Materials:

- 6-Chloronicotinic acid (1.0 eq)
- Aqueous methylamine (40% w/w, excess)
- 1 M Hydrochloric acid
- Deionized water
- Ethanol

Procedure:

- In a sealed pressure vessel, suspend 6-chloronicotinic acid in aqueous methylamine.
- Heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
- Concentrate the mixture under reduced pressure to remove excess methylamine and water.
- Dissolve the resulting residue in a minimum amount of hot water.
- Adjust the pH of the solution to approximately 4-5 with 1 M hydrochloric acid. The product will precipitate out of the solution.
- Cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure **6-(Methylamino)nicotinic acid**.
- Dry the purified product under vacuum.

Physicochemical Properties

The physicochemical properties of **6-(Methylamino)nicotinic acid** are summarized in the table below. While some experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from similar compounds like nicotinic acid and its derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[8]
Molecular Weight	152.15 g/mol	[8]
Appearance	Off-white to pale yellow solid	Inferred
Melting Point	>200 °C (decomposes)	Inferred
Solubility	Sparingly soluble in water, soluble in hot water and polar organic solvents.	Inferred
pKa (Carboxylic Acid)	~4.5 - 5.0	Estimated based on nicotinic acid [9]
pKa (Protonated Amine)	~3.0 - 3.5	Estimated based on substituted pyridines

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **6-(Methylamino)nicotinic acid**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The aromatic protons will appear as doublets or doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The methyl protons will be a singlet or a doublet (if coupled to the amine proton) around 2.8-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the 110-160 ppm region, and the methyl carbon will be the most upfield signal (around 25-30 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 153.1. Fragmentation patterns can provide further structural information.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[\[12\]](#)[\[13\]](#) Key expected peaks include:
 - A broad O-H stretch from the carboxylic acid around 2500-3300 cm^{-1} .
 - An N-H stretch from the secondary amine around 3300-3500 cm^{-1} .
 - A C=O stretch from the carboxylic acid around 1680-1710 cm^{-1} .
 - C=C and C=N stretching vibrations from the aromatic ring in the 1400-1600 cm^{-1} region.
 - An N-H bend around 1500-1600 cm^{-1} .

Chemical Reactivity

The reactivity of **6-(Methylamino)nicotinic acid** is governed by its three key functional components: the carboxylic acid, the secondary amine, and the pyridine ring.

Caption: Reactive sites of **6-(Methylamino)nicotinic acid**.

- Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard reactions such as esterification with alcohols under acidic conditions and amide formation with amines using coupling agents (e.g., DCC, EDC).
- Reactions of the Methylamino Group: The secondary amine is nucleophilic and can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides.
- Reactions of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution (e.g., nitration, halogenation) is generally difficult and requires harsh conditions. The directing effects of the existing substituents will influence the position of any incoming electrophile.

Applications in Research and Drug Discovery

6-(Methylamino)nicotinic acid is a valuable scaffold in drug discovery due to its structural resemblance to endogenous molecules and the synthetic handles it provides for modification.

- Medicinal Chemistry Building Block: It serves as a key intermediate for the synthesis of libraries of compounds for screening against various biological targets. The ability to independently modify the carboxylic acid and the amino group allows for the systematic exploration of structure-activity relationships (SAR).[\[14\]](#)
- HDAC Inhibitors: The nicotinamide core is a known zinc-binding group found in many histone deacetylase (HDAC) inhibitors.[\[3\]](#) Derivatives of **6-(Methylamino)nicotinic acid** could be explored for the development of novel HDAC inhibitors with improved potency and selectivity.
- Agrochemicals: Nicotinic acid derivatives are precursors to neonicotinoid insecticides.[\[15\]](#) While **6-(Methylamino)nicotinic acid** itself is not an insecticide, its structural motifs are relevant to this class of compounds.

Safety and Handling

While comprehensive toxicological data for **6-(Methylamino)nicotinic acid** is not available, it should be handled with the standard precautions for laboratory chemicals.[\[16\]](#)

- General Advice: Consult a physician and show the safety data sheet (SDS) to the doctor in attendance.[\[16\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Inhalation: May cause respiratory irritation. Avoid breathing dust.[[16](#)]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[[16](#)]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 3. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [[prepchem.com](https://www.prepchem.com)]
- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [[patents.google.com](https://patents.google.com/patent/CN103570612A)]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [[patents.google.com](https://patents.google.com/patent/CN104387317B)]
- 7. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
- 8. 1stsci.com [[1stsci.com](https://www.1stsci.com)]
- 9. Nicotinic Acid [[drugfuture.com](https://www.drugfuture.com)]
- 10. Nicotinic Acid | C₆H₅NO₂ | CID 938 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/938)]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/23456782)]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. Nitenpyram - Wikipedia [en.wikipedia.org]
- 16. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [chemical properties of 6-(Methylamino)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602985#chemical-properties-of-6-methylamino-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com